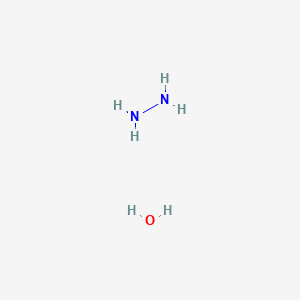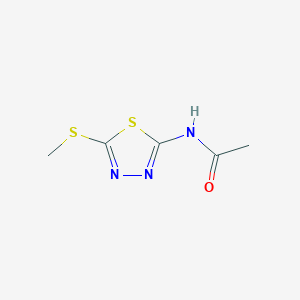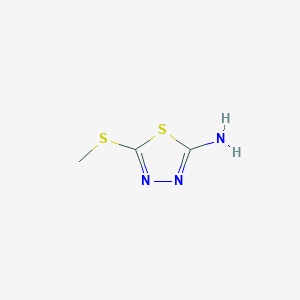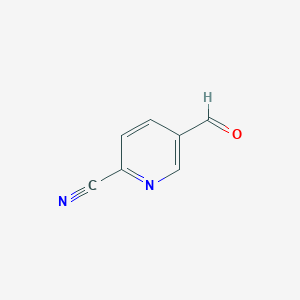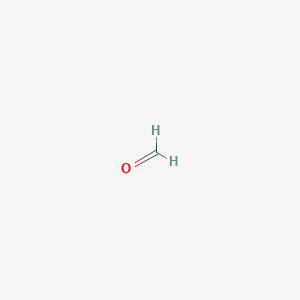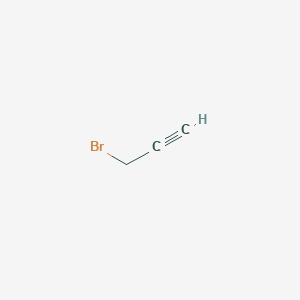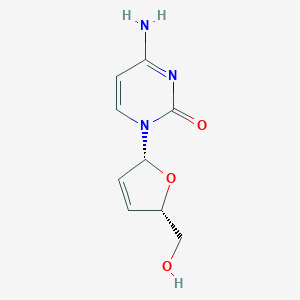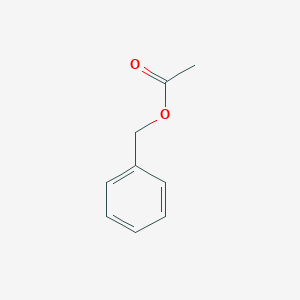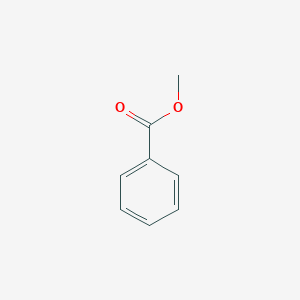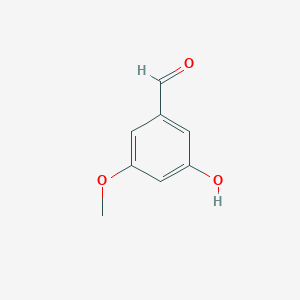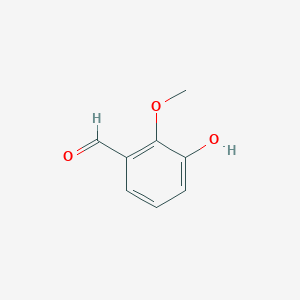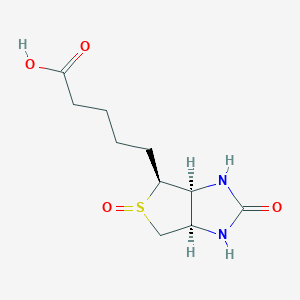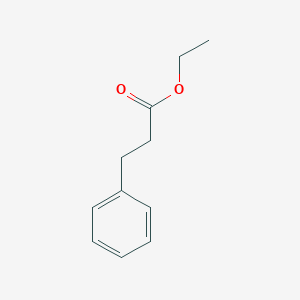
N-Acétyl-D,L-homotryptophane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-D,L-homotryptophan is a synthetic derivative of the amino acid tryptophan. It is characterized by the addition of an acetyl group to the nitrogen atom of the tryptophan molecule. This compound has a molecular formula of C14H16N2O3 and a molecular weight of 260.29 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and biochemistry.
Applications De Recherche Scientifique
N-Acetyl-D,L-homotryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: This compound is utilized in studies involving protein structure and function.
Medicine: Research on N-Acetyl-D,L-homotryptophan includes its potential therapeutic effects and its role in drug development.
Industry: It is employed in the production of specialized chemicals and pharmaceuticals
Mécanisme D'action
Target of Action
N-Acetyl-D,L-homotryptophan is a compound used in proteomics research . It has been identified as a potential neuroprotective agent . The primary target of N-Acetyl-D,L-homotryptophan is the T-cell Cβ-FG loop , which plays a crucial role in T-cell signaling .
Mode of Action
N-Acetyl-D,L-homotryptophan interacts with its target, the T-cell Cβ-FG loop, altering T-cell signaling . This interaction is believed to modulate the immune response, although the exact mechanism is still under investigation .
Biochemical Pathways
The biochemical pathways affected by N-Acetyl-D,L-homotryptophan are primarily related to immune response modulation. By interacting with the T-cell Cβ-FG loop, N-Acetyl-D,L-homotryptophan can influence the direction and intensity of the immune reaction . This includes processes such as T-cell proliferation, differentiation, macrophage activation, and B-cell isotype switching .
Result of Action
The molecular and cellular effects of N-Acetyl-D,L-homotryptophan’s action are primarily related to its neuroprotective potential . It has been shown to be neuroprotective in NSC-34 motor neuron-like cells and/or primary motor neurons .
Action Environment
The action, efficacy, and stability of N-Acetyl-D,L-homotryptophan can be influenced by various environmental factors. For instance, the compound’s solubility in methanol suggests that its action could be affected by the solvent environment.
Analyse Biochimique
Biochemical Properties
N-Acetyl-D,L-homotryptophan is involved in several biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has shown a strong binding affinity with the T-cell Cβ-FG loop , which is crucial for T-cell signaling .
Cellular Effects
N-Acetyl-D,L-homotryptophan has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to alter T-cell signaling, which can influence the immune response .
Molecular Mechanism
The molecular mechanism of N-Acetyl-D,L-homotryptophan involves its interactions at the molecular level. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it binds to the T-cell Cβ-FG loop, altering T-cell signaling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Acetyl-D,L-homotryptophan can be synthesized through several methods. One common approach involves the acetylation of D,L-homotryptophan using acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of N-Acetyl-D,L-homotryptophan often involves large-scale acetylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated purification systems .
Analyse Des Réactions Chimiques
Types of Reactions: N-Acetyl-D,L-homotryptophan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to its parent amino acid, D,L-homotryptophan.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or hydrochloric acid.
Major Products Formed:
Oxidation: Oxo derivatives of N-Acetyl-D,L-homotryptophan.
Reduction: D,L-homotryptophan.
Substitution: Various substituted derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
- N-Acetyl-D-tryptophan
- D,L-Homotryptophan
- N-Acetyl-L-tryptophan
Comparison: N-Acetyl-D,L-homotryptophan is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different solubility, stability, and reactivity profiles, making it suitable for specific research applications .
Propriétés
IUPAC Name |
2-acetamido-4-(1H-indol-3-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9(17)16-13(14(18)19)7-6-10-8-15-12-5-3-2-4-11(10)12/h2-5,8,13,15H,6-7H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVGIHUGMJIKMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC1=CNC2=CC=CC=C21)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370639 |
Source


|
| Record name | N-Acetyl-D,L-homotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205813-00-9 |
Source


|
| Record name | N-Acetyl-D,L-homotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
